molecular formula C11H10F2O3 B2773465 Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate CAS No. 1248202-12-1

Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate

Cat. No.: B2773465
CAS No.: 1248202-12-1
M. Wt: 228.195
InChI Key: VEBICORUQQTJDY-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate (CAS 1248202-12-1) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 11 H 10 F 2 O 3 and a molecular weight of 228.19 g/mol, this ester is a valuable synthetic intermediate in organic and medicinal chemistry . Compounds with the 4-oxobutanoate (gamma-ketoester) backbone are recognized as key precursors in the synthesis of molecules with potential biological activity. Structurally similar 4-phenyl-4-oxo-butanoic acid derivatives have been investigated for their role as inhibitors of the enzyme kynurenine-3-hydroxylase (KYN-3-OHase), a target in the research of neurodegenerative diseases such as Huntington's chorea, Alzheimer's disease, and Parkinson's disease . Furthermore, methyl esters with difluorophenyl and oxobutanoate groups are frequently utilized as critical impurities and reference standards in the quality control and analytical development of Active Pharmaceutical Ingredients (APIs), ensuring regulatory compliance for commercial production and ANDA filings . As a specialist chemical, it is essential to handle this product with care. Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBICORUQQTJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to yield the intermediate ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and solvent-free methods to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a role in the inflammatory response . The compound’s antiproliferative effects are linked to its ability to interfere with cell division processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-4-oxobutyrate
  • Methyl 4-(4-bromophenyl)-4-oxobutyrate
  • Ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate

Uniqueness

Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of compounds with specific biological activities .

Biological Activity

Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Methyl ester group : Enhances solubility and bioavailability.
  • 3,4-difluorophenyl moiety : Imparts unique reactivity and stability due to the presence of fluorine atoms.

The chemical formula is C12H12F2O3C_{12}H_{12}F_2O_3, with a molecular weight of approximately 246.22 g/mol.

The biological activity of this compound is largely attributed to its interaction with various biomolecules. Preliminary studies suggest the following mechanisms:

  • Enzyme Interaction : The difluorophenyl group may enhance binding affinity to specific enzymes, potentially acting as an inhibitor or modulator. This could influence pathways related to inflammation and cancer progression.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Compounds with similar structures have shown anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor cell growth
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionPotential inhibition of kynurenine-3-hydroxylase

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant inhibition of cell viability. The compound was tested at different concentrations, revealing an IC50 value indicative of its potency against melanoma cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it can be metabolized by cytochrome P450 enzymes and excreted via urine or feces. This information is crucial for understanding its therapeutic potential and optimizing dosing regimens in clinical applications.

Q & A

Q. What established synthetic routes yield Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate, and what are typical yields?

The compound is synthesized via a multi-step process starting with cyclopropane derivatives and aromatic ketones. A key method involves reacting intermediates under controlled conditions, such as using methyl tetrahydrofuran (MeTHF) as an extraction solvent and recrystallizing the crude product in toluene to achieve 77% yield . Optimized protocols emphasize solvent selection and temperature control to minimize side reactions.

Q. Which spectroscopic techniques confirm the structure of this compound?

Structural validation employs:

  • NMR Spectroscopy : To identify proton environments (e.g., fluorophenyl protons, methyl ester groups).
  • IR Spectroscopy : To detect carbonyl (C=O) stretches (~1700 cm⁻¹) and ester functionalities.
  • Mass Spectrometry (MS) : For molecular ion peaks (e.g., m/z 215 [MH]⁺) . Cross-referencing these techniques ensures accurate structural assignment .

Q. What common chemical reactions involve this compound?

The compound undergoes reactions typical of esters and ketones:

  • Ester Hydrolysis : Acid- or base-catalyzed cleavage to yield carboxylic acids.
  • Nucleophilic Substitution : At the ketone group with amines or hydrazines.
  • Reduction : Ketone-to-alcohol conversion using NaBH₄ or LiAlH₄ .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

Key parameters include:

  • Solvent Systems : Non-polar solvents (e.g., toluene) enhance solubility and reduce side reactions .
  • Catalysts : Lewis acids (e.g., BF₃) improve reaction rates and regioselectivity.
  • Temperature : Elevated temperatures (~60°C) accelerate kinetics but require monitoring to prevent degradation . Process analytical technology (PAT) tools, like in-situ FTIR, enable real-time monitoring .

Q. How should discrepancies in spectroscopic data be resolved during structural elucidation?

  • Multi-Technique Validation : Combine NMR, IR, and MS to cross-verify functional groups.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Replicate Experiments : Ensure consistency across independent syntheses .

Q. Can computational modeling predict reactivity in novel reactions?

Density Functional Theory (DFT) simulations model:

  • Electrophilic Reactivity : Fluorine substituents’ electron-withdrawing effects on the ketone group.
  • Transition States : For nucleophilic attacks or cycloadditions. Such models guide experimental design, reducing trial-and-error approaches .

Q. What in vivo models evaluate the pharmacokinetics of this compound?

  • Rodent Models : Assess absorption, distribution, and metabolism (e.g., plasma half-life, tissue bioavailability).
  • Microsomal Assays : Identify cytochrome P450-mediated metabolic pathways.
  • Toxicology Studies : Dose-response relationships in zebrafish or murine models .

Methodological Considerations

Parameter Recommendation Reference
Solvent for Extraction MeTHF or ethyl acetate for high purity
Recrystallization Toluene or hexane for optimal crystal yield
Reaction Monitoring In-situ FTIR or HPLC for kinetic analysis

Key Challenges and Solutions

  • Low Yield in Scale-Up : Optimize solvent-to-substrate ratios and use continuous flow reactors .
  • Data Contradictions : Employ high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks .

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